2,2,2-Trifluoro-1-(furan-2-yl)ethanamine
Description
IUPAC Naming and Synonyms
The compound is systematically named 2,2,2-trifluoro-1-(furan-2-yl)ethanamine , reflecting its parent ethanamine backbone, the trifluoromethyl substituent at positions 2, 2, and 2 of the ethanamine chain, and the furan ring attached to the first carbon via the 2-position. Key synonyms include:
Table 1: Core Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₆F₃NO | |
| Molecular weight | 165.11 g/mol | |
| CAS number | 65686-90-0 |
The molecular formula indicates six carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, with a molecular weight corroborated by multiple sources.
Molecular Geometry and Stereochemical Considerations
Bond Connectivity and Spatial Arrangement
The molecule consists of:
- Ethanamine backbone : A central carbon bonded to an amino group (-NH₂) and a trifluoromethyl group (-CF₃).
- Furan substituent : A five-membered aromatic ring attached to the ethanamine chain at the 2-position of the furan, creating a fused heterocyclic structure.
- Electron-withdrawing effects : The -CF₃ group polarizes the adjacent C-N bond, influencing electronic distribution.
Table 2: Key Bond Angles and Substituents
| Bond/Group | Geometry/Configuration | Impact on Reactivity |
|---|---|---|
| C-N | Tetrahedral (sp³ hybridized) | Modulates nucleophilicity |
| C-C (furan ring) | Planar (sp² hybridized) | Enhances π-conjugation |
| C-F | Linear (sp³ hybridized) | Stabilizes electron-withdrawing effects |
The central carbon adopts a tetrahedral geometry , with bond angles slightly deviating from ideal 109.5° due to steric and electronic interactions between the bulky -CF₃ group and the planar furan ring.
Stereochemical Profile
The compound lacks stereogenic centers, as the central carbon is bonded to four distinct groups (-NH₂, -CF₃, furan ring, and a single hydrogen atom), but the furan’s planar structure and symmetry prevent chirality.
Electronic Structure and Orbital Hybridization
Hybridization States
- Central carbon (C1) : sp³ hybridized , coordinating to -NH₂, -CF₃, furan, and a hydrogen atom.
- Trifluoromethyl carbon (C2) : sp³ hybridized , with three σ-bonds to fluorine atoms and one σ-bond to C1.
- Furan carbons : sp² hybridized , participating in aromatic π-bonding.
- Amino nitrogen : sp³ hybridized , with a lone pair in a p-orbital contributing to resonance stabilization.
Table 3: Hybridization and Bond Order
| Atom/Group | Hybridization | Bond Order | Electronic Role |
|---|---|---|---|
| C1 (central) | sp³ | σ-bonds | Tetrahedral geometry |
| C2 (CF₃) | sp³ | σ-bonds | Electron-withdrawing |
| Furan C-O | sp² | π/σ-bonds | Aromatic stabilization |
| NH₂ | sp³ | σ-bond | Nucleophilic site |
Electronic Effects and Reactivity
The -CF₃ group’s strong electron-withdrawing nature reduces electron density at the central carbon, weakening the adjacent C-N bond and increasing its susceptibility to nucleophilic attack. Conversely, the furan ring’s aromaticity stabilizes the molecule through conjugation, balancing electronic effects.
Structure
2D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(furan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXZGVVXOBIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660449 | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-90-0 | |
| Record name | α-(Trifluoromethyl)-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65686-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-1-(2-furyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation Reaction of Trifluoroacetate and 2-Furaldehyde
One common method to prepare 2,2,2-trifluoro-1-(furan-2-yl)ethanamine involves a condensation reaction between trifluoroacetate and 2-furaldehyde. This approach typically proceeds via the formation of an intermediate trifluoroacetylated furan derivative, which is subsequently converted to the ethanamine through reductive amination or related transformations.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Trifluoroacetate + 2-furaldehyde | Formation of trifluoroacetyl-furan intermediate |
| 2 | Reductive amination (e.g., with ammonia or amine source + reducing agent) | Conversion to this compound |
This method is straightforward and allows access to the compound with moderate yields. Control of reaction conditions such as temperature, solvent, and reducing agent is critical to optimize the yield and purity.
Asymmetric Synthesis from 2,2,2-Trifluoro-1-(furan-2-yl)ethanone
A more advanced and enantioselective approach involves starting from 2,2,2-trifluoro-1-(furan-2-yl)ethanone, a ketone precursor. The key step is the asymmetric reduction or amination of the ketone to yield optically active this compound enantiomers.
Methodology:
The asymmetric synthesis employs chiral catalysts or auxiliaries to induce enantioselectivity during the reduction or amination step. For example, catalytic asymmetric hydrogenation or chiral borane reagents can be used to reduce the ketone selectively.Significance:
This method enables the production of both enantiomers of the target amine, which is crucial for pharmaceutical applications where stereochemistry affects biological activity.Research Findings:
Demir et al. (2001) demonstrated an effective asymmetric synthesis route starting from 2,2,2-trifluoro-1-(furan-2-yl)ethanone, achieving high enantiomeric excess and good yields. This method also allows the synthesis of related trifluoroalanine derivatives, expanding the utility of the synthetic strategy.
Industrial Scale Synthesis
Industrial preparation typically follows the synthetic routes described above but optimized for large-scale production. Key features include:
- Use of industrial-grade trifluoroacetyl chloride and furan derivatives.
- Base-catalyzed acylation to form trifluoroacetylated intermediates.
- Subsequent reductive amination or catalytic hydrogenation.
- Purification by distillation or recrystallization to meet quality standards.
Industrial processes emphasize reaction efficiency, cost-effectiveness, and environmental considerations, such as solvent recycling and minimizing hazardous byproducts.
Enantioselective Synthesis:
The asymmetric synthesis route allows access to both enantiomers of this compound, which is vital for biological activity studies. The use of chiral catalysts has been shown to achieve enantiomeric excess values above 90%, with yields ranging from 70-85%.Reaction Conditions:
Typical conditions for asymmetric reduction include mild temperatures (0–25°C), inert atmosphere, and solvents such as tetrahydrofuran or dichloromethane. The choice of catalyst influences the stereochemical outcome and reaction rate.Purification and Stability:
The compound is typically stored under inert gas (nitrogen or argon) at 2–8 °C to maintain stability. Purification is commonly achieved by distillation under reduced pressure or recrystallization from suitable solvents.
The preparation of this compound can be efficiently achieved through condensation of trifluoroacetate with 2-furaldehyde followed by reductive amination or via asymmetric synthesis starting from 2,2,2-trifluoro-1-(furan-2-yl)ethanone. The asymmetric approach is particularly valuable for producing enantiomerically pure compounds required in pharmaceutical research. Industrial methods adapt these routes for large-scale production with optimized conditions to ensure cost-effectiveness and product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with varied functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(furan-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can modulate various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Furan vs.
- Chiral Derivatives : Enantiopure analogs (e.g., (R)- or (S)-isomers) are critical in medicinal chemistry for targeting stereospecific receptors, as seen in σ-receptor ligands .
Biological Activity
2,2,2-Trifluoro-1-(furan-2-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to several key interactions:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
- Molecular Interactions : The furan ring can engage in π-π interactions and hydrogen bonding with proteins and nucleic acids, influencing various cellular processes such as enzyme inhibition and receptor binding.
- Enzyme Interaction : Preliminary studies indicate that this compound may act as a substrate for cytochrome P450 enzymes (notably CYP3A4), which could affect its metabolic pathways and bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities. Below is a summary of its effects based on recent studies:
Antiparasitic Activity
In a high-throughput screening study involving over 700,000 compounds, this compound was identified as one of several compounds with significant inhibitory effects on Trypanosoma brucei, the causative agent of African sleeping sickness. It demonstrated effective inhibition at concentrations below 3.6 μM while maintaining low toxicity to human liver cells (Huh7) .
Cytotoxicity Studies
Further investigations into the cytotoxicity profile revealed that derivatives of this compound exhibited varying degrees of potency against different cancer cell lines. While specific IC50 values for this compound were not extensively detailed in current literature, related compounds have shown promising results in similar structures .
Enzymatic Interactions
Research has shown that the compound can interact with cytochrome P450 enzymes. This interaction is critical as it may influence the drug's metabolism and efficacy in therapeutic applications.
Q & A
Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine, and how can reaction conditions be optimized for academic-scale production?
A common approach involves reductive amination of furan-2-carbaldehyde derivatives with 2,2,2-trifluoroethylamine precursors. For example, trifluoroethylamine analogs are synthesized via nucleophilic substitution or condensation reactions, where furan-2-yl ketones are reacted with ammonia or ammonium acetate under catalytic hydrogenation or borohydride reduction . Optimization typically focuses on solvent choice (e.g., methanol or THF), temperature control (0–25°C), and catalysts (e.g., Pd/C for hydrogenation). Yield improvements are achieved by stepwise purification using fractional distillation or column chromatography .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- 19F NMR : Critical for confirming the presence and environment of the trifluoromethyl group (δ ~ -60 to -70 ppm).
- 1H NMR : Identifies furan ring protons (δ ~ 6.3–7.4 ppm) and the chiral amine proton (if present).
- HPLC-MS : Validates purity and molecular ion peaks ([M+H]+ ≈ m/z 180).
- X-ray crystallography : Resolves stereochemistry and crystal packing; SHELX programs are widely used for structure refinement .
- IR spectroscopy : Confirms N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?
Store at 2–8°C under inert gas (argon/nitrogen) due to sensitivity to moisture and oxidation. Use amber glass vials to prevent photodegradation. Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact, as trifluoroethylamines can release toxic HF upon decomposition .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the amine moiety compared to non-fluorinated analogs?
The -CF₃ group significantly reduces amine basicity (pKa ~5.5 vs. ~10 for ethylamine) due to inductive electron withdrawal, altering nucleophilicity and hydrogen-bonding capacity. This impacts reaction kinetics in acylations or Suzuki couplings, often requiring stronger bases (e.g., LDA) for deprotonation. Computational studies (DFT) show decreased electron density at the amine nitrogen, corroborating reduced reactivity in SN2 reactions .
Q. What challenges arise in resolving enantiomers of this compound, and what chiral separation methods are recommended?
Enantiomeric resolution is complicated by the compound’s low molecular weight and flexible backbone. Effective strategies include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases.
- Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) followed by recrystallization.
- Kinetic resolution : Enzymatic catalysis (lipases) selectively acylates one enantiomer .
Q. How can computational modeling predict the biological activity or intermolecular interactions of this compound?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like GPCRs or enzymes. The furan ring’s π-π stacking and CF₃ group’s hydrophobic interactions are key parameters. QSAR models trained on fluorinated amines correlate logP and polar surface area with membrane permeability .
Q. What role does this compound play in medicinal chemistry as a building block?
It serves as a precursor for bioactive molecules:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
